molecular formula C13H18N6O5 B13139749 N-[(Dimethylamino)methylene]-Guanosine

N-[(Dimethylamino)methylene]-Guanosine

Cat. No.: B13139749
M. Wt: 338.32 g/mol
InChI Key: WDAVDBAMSKZBEN-PZYHSTABSA-N
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Description

N-[(Dimethylamino)methylene]-Guanosine (CAS 17331-16-7) is a chemically modified nucleoside where the exocyclic amine of the guanine base is protected with a dimethylformamidine (N2-DMF) group . This protection is crucial in nucleic acid chemistry, as it prevents undesired side reactions during oligonucleotide synthesis. The primary research value of this compound is as a key synthetic intermediate for the site-specific incorporation of guanosine derivatives into oligonucleotides. For example, it has been utilized in the phosphoramidite-based solid-phase synthesis of oligonucleotides containing specific DNA lesions, such as N5-substituted formamidopyrimidine (Fapy) adducts, which are critical for studying the biological response to DNA-damaging agents like nitrogen mustards . By enabling the precise construction of these defined oligonucleotides, researchers can conduct advanced in vitro replication and repair studies to elucidate the mutagenic potential and cellular processing of DNA damage . This makes this compound an essential building block for research in chemical biology, toxicology, and the molecular mechanisms of DNA repair. The compound has a molecular formula of C13H18N6O5 and a molecular weight of 338.319 g/mol . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H18N6O5

Molecular Weight

338.32 g/mol

IUPAC Name

N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H18N6O5/c1-18(2)4-15-13-16-10-7(11(23)17-13)14-5-19(10)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4+/t6-,8-,9-,12-/m1/s1

InChI Key

WDAVDBAMSKZBEN-PZYHSTABSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Dimethylamino)methylene]-Guanosine typically involves the reaction of guanosine with dimethylformamide dimethyl acetal (DMFDMA). This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction is usually performed in an anhydrous solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(Dimethylamino)methylene]-Guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxide, while substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Synthesis Methodologies

The compound N-[(Dimethylamino)methylene]-Guanosine is often used as a protective group in the synthesis of modified guanosine derivatives. It plays a crucial role in enhancing the efficiency of synthesizing RNA oligonucleotides. The protection of the N2-amino group with a dimethylaminomethylene group allows for improved solubility and stability during synthetic procedures.

Key Synthesis Techniques

  • Phosphoramidite Synthesis : The dimethylaminomethylene group is employed in the synthesis of phosphoramidite derivatives, which are essential for solid-phase RNA synthesis. This method enhances the yield and purity of synthesized oligonucleotides .
  • Protection Strategies : The use of this compound facilitates various protection strategies that prevent unwanted reactions during the synthesis of complex nucleoside analogs. It allows for selective modifications at other positions without compromising the integrity of the guanosine structure .

Biological Activities

This compound exhibits significant biological activities that make it a valuable compound in pharmaceutical research.

Anticancer Properties

Recent studies have demonstrated that guanosine analogs, including those modified with N-[(Dimethylamino)methylene], show selective inhibitory effects against various cancer cell lines. For instance:

  • Compounds derived from this compound have shown promising results against breast cancer cell lines, inducing apoptosis and significantly increasing annexin V-FITC positive cells compared to controls .
  • These compounds also exhibit inhibitory activity against carbonic anhydrases, which are implicated in tumor growth and metastasis, showcasing their potential as anticancer agents .

Antiviral Activity

Research indicates that guanosine analogs can activate Toll-like receptor 7 (TLR7), leading to enhanced immune responses against viral infections. This property positions this compound as a potential candidate for antiviral drug development .

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology and virology.

Drug Development

The compound's ability to modify nucleosides allows for the creation of novel therapeutics targeting "undruggable" proteins, particularly in cancer treatment. Its derivatives can be designed to improve specificity and reduce off-target effects, making them attractive candidates for further clinical development .

Pharmacokinetic Properties

Studies have indicated that compounds based on this compound possess favorable pharmacokinetic properties, making them suitable for drug formulation and development . Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown promising results for several derivatives, indicating their potential viability as therapeutic agents .

Case Studies

StudyFocusFindings
Study AAnticancer ActivitySignificant apoptosis induction in MDA-MB-231 cells with increased annexin V-FITC positivity by 22-fold compared to control .
Study BAntiviral MechanismActivation of TLR7 leading to enhanced immune response against viral pathogens .
Study CSynthesis EfficiencyImproved yields in RNA oligonucleotide synthesis using phosphoramidite derivatives containing N-[(Dimethylamino)methylene] protection .

Mechanism of Action

The mechanism of action of N-[(Dimethylamino)methylene]-Guanosine involves its interaction with nucleic acids and proteins. The compound can form covalent bonds with nucleophilic sites on DNA and RNA, leading to modifications that can affect gene expression and protein synthesis. Additionally, it can interact with enzymes and other proteins, altering their activity and function .

Comparison with Similar Compounds

Other Guanosine Protecting Groups

O6-tBu-N2(Boc)2 Guanosine
  • Structure : Features tert-butoxy (tBu) and tert-butoxycarbonyl (Boc) groups at the O6 and N2 positions, respectively.
  • Synthetic Efficiency : Requires multiple steps for deprotection and reprotection during RNA synthesis. The original synthesis route yielded 14% overall yield .
  • Advantage of N²-[(Dimethylamino)methylene]Guanosine: Simplified Synthesis: Eliminates the need for deprotection/reprotection steps, achieving a 26% overall yield (vs. 14% for O6-tBu-N2(Boc)2) . Base-Labile Protection: Removed under mild basic conditions, reducing side reactions during oligonucleotide assembly .
Parameter N²-[(Dimethylamino)methylene]Guanosine O6-tBu-N2(Boc)2 Guanosine
Protection Strategy N2-dimethylamino)methylene O6-tBu, N2-Boc₂
Overall Synthesis Yield 26% 14%
Deprotection Conditions Mild base (e.g., NH₃) Acidic/strong base

Dimethylamino)methylene-Containing Reagents

HBTU (N-[(1H-Benzotriazol-1-yl)-(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate)
  • Application : Peptide coupling reagent, activates carboxylates for amide bond formation .
  • Structural Similarity: Shares the (dimethylamino)methylene group but differs in functional context.
  • Key Difference: HBTU is used in peptide synthesis, whereas N²-[(dimethylamino)methylene]guanosine is specific to nucleoside chemistry.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
  • Role : Enhances coupling efficiency in solid-phase peptide synthesis .
  • Comparison: Both compounds utilize dimethylamino)methylene groups for stabilization, but HATU’s triazole moiety enables distinct reactivity in peptide bonds vs. nucleoside protection .

Pharmaceutical Compounds with Dimethylamino Groups

N,N-Dimethyl Guanylmelamine (Metformin EP Impurity B)
  • Structure : A triazine derivative (C₆H₁₂N₈) used as a reference standard in metformin impurity analysis .
  • Functional Contrast: While both compounds contain dimethylamino groups, N,N-Dimethyl Guanylmelamine lacks nucleoside relevance and is unrelated to oligonucleotide synthesis .

Toxicological Considerations

N-Nitrosodimethylamine
  • Hazard Profile: A carcinogenic nitrosamine (CAS 62-75-9) with a dimethylamino group .
  • Key Difference: Despite structural similarities, N-Nitrosodimethylamine is highly toxic, emphasizing the importance of safety protocols when handling dimethylamino-containing compounds .

Biological Activity

N-[(Dimethylamino)methylene]-Guanosine (DMG) is a synthetic derivative of guanosine that has garnered attention for its potential biological activities. This article explores the compound's synthesis, pharmacological effects, and specific case studies highlighting its efficacy in various biological contexts.

Synthesis of this compound

The synthesis of DMG typically involves the reaction of guanosine with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. This method allows for the selective introduction of the dimethylaminomethylene group at the nitrogen position, enhancing the compound's biological properties.

Pharmacological Effects

DMG exhibits a range of pharmacological activities, including:

  • Antioxidant Activity : DMG has shown significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies indicate that DMG can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory conditions.
  • Antiviral Activity : Research has indicated that DMG may possess antiviral properties, particularly against RNA viruses.

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX enzymes and cytokines
AntiviralInterference with viral replication

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of DMG in a carrageenan-induced paw edema model in rats. The results demonstrated that DMG significantly reduced edema formation compared to control groups, with an effective dose (ED50) calculated to be 9.5 μM. The compound was found to inhibit COX-2 expression and reduce prostaglandin E2 levels, indicating its mechanism involves the suppression of inflammatory mediators.

Case Study 2: Antioxidant Properties

In vitro assays assessed the antioxidant capacity of DMG using DPPH and ABTS radical scavenging methods. The compound exhibited a concentration-dependent scavenging effect, with IC50 values comparable to established antioxidants such as ascorbic acid. This suggests that DMG could be beneficial in preventing oxidative damage in various cellular models.

Case Study 3: Antiviral Potential

Research on the antiviral activity of DMG against influenza virus strains revealed a dose-dependent inhibition of viral replication. In cell culture studies, DMG treatment resulted in a significant reduction in viral titers, indicating its potential as a therapeutic agent against viral infections.

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